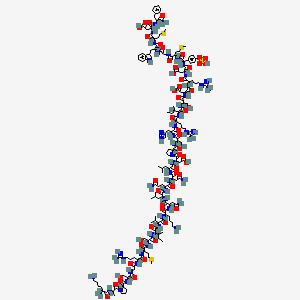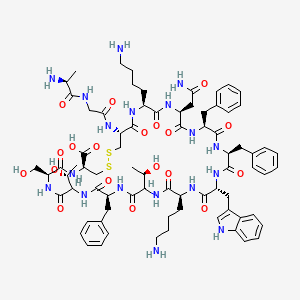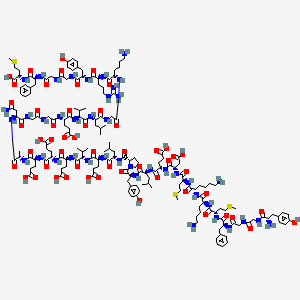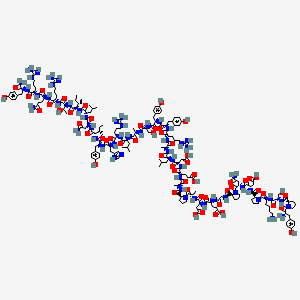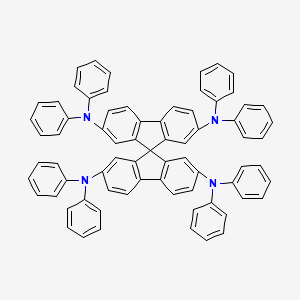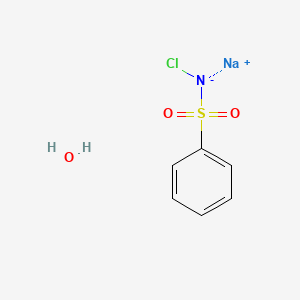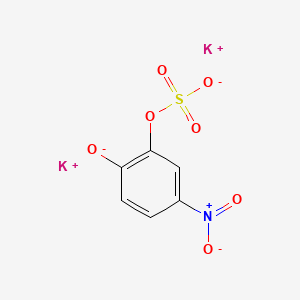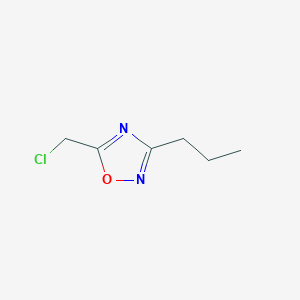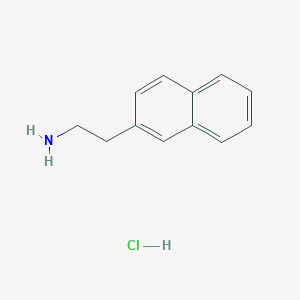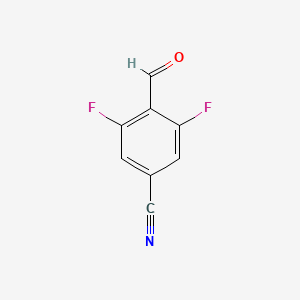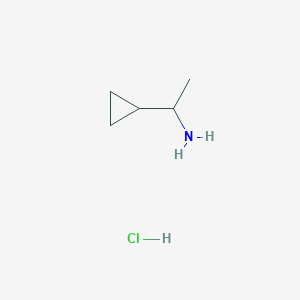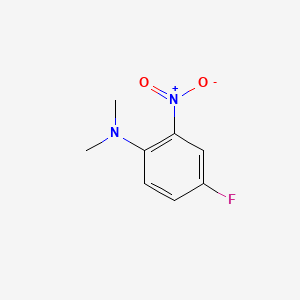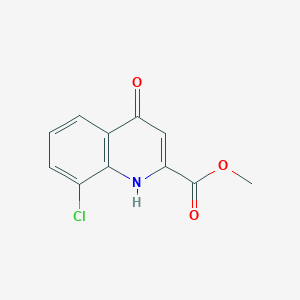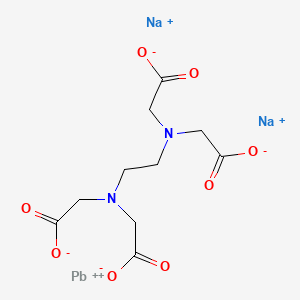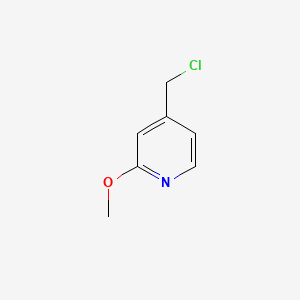
4-(Chloromethyl)-2-methoxypyridine
Übersicht
Beschreibung
“4-(Chloromethyl)-2-methoxypyridine” is a chemical compound with the molecular formula C₆H₈ClNO. It is a colorless liquid that is soluble in organic solvents. The molecular weight of this compound is approximately 141.59 g/mol.
Synthesis Analysis
The synthesis of “4-(Chloromethyl)-2-methoxypyridine” can be achieved through various methods. One common approach involves the chloromethylation of 2-methoxypyridine using chloromethyl ether or other chloromethylating agents. The reaction typically proceeds under specific conditions to selectively introduce the chloromethyl group onto the pyridine ring.
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-methoxypyridine” consists of a pyridine ring with a chloromethyl group (CH₂Cl) and a methoxy group (OCH₃) attached at different positions. The chlorine atom is directly bonded to the pyridine ring, while the methoxy group is attached to the carbon adjacent to the nitrogen atom.
Chemical Reactions Analysis
“4-(Chloromethyl)-2-methoxypyridine” can participate in various chemical reactions, including nucleophilic substitutions, condensations, and other transformations. For example, it can react with nucleophiles to form new compounds or undergo further functionalization.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-2-methoxypyridine” include its solubility in organic solvents, melting point, boiling point, density, and other relevant characteristics. These properties play a crucial role in its behavior during reactions and applications.
Wissenschaftliche Forschungsanwendungen
Another compound, “[2-[4-(chloromethyl)phenyl]ethyl]triethoxy-silane”, is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
-
Hypercrosslinked Porous Polymer Materials
- Field : Polymer Chemistry
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
-
Refrigerant
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Method : It is produced on a large scale industrially .
- Results : It was formerly utilized as a refrigerant .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
- Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
-
Hypercrosslinked Porous Polymer Materials
- Field : Polymer Chemistry
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
- Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
- Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
-
Refrigerant
- Field : Industrial Chemistry
- Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
- Method : It is produced on a large scale industrially .
- Results : It was formerly utilized as a refrigerant .
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling “4-(Chloromethyl)-2-methoxypyridine.” It is essential to wear appropriate personal protective equipment, avoid contact with skin and eyes, and handle it in accordance with good industrial hygiene practices.
Zukünftige Richtungen
Future research could explore the potential applications of “4-(Chloromethyl)-2-methoxypyridine” in various fields, such as pharmaceuticals, materials science, or agrochemicals. Investigating its reactivity, stability, and biological activity would be valuable for its further development.
Please note that this analysis is based on available information, and further studies may provide additional insights into the compound’s properties and applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUAZHZDPGZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591697 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methoxypyridine | |
CAS RN |
355013-79-5 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

